Ethyl 2-ethynylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-ethynylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with an ethynyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethynylcyclopropane-1-carboxylate typically involves the cyclopropanation of an alkyne precursor. One common method is the reaction of ethyl diazoacetate with an alkyne in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2-ethynylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethynylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclopropane ring’s strain energy can also influence its reactivity and binding affinity.
Comparison with Similar Compounds
- Ethyl 2-phenylcyclopropane-1-carboxylate
- Ethyl 2-oxocyclopentanecarboxylate
- Cyclopropane-1,1-dicarboxylate
Comparison: Ethyl 2-ethynylcyclopropane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in synthetic and medicinal chemistry.
Biological Activity
Ethyl 2-ethynylcyclopropane-1-carboxylate is a compound of interest in various biological and biochemical studies. Understanding its biological activity involves examining its mechanism of action, cellular effects, biochemical interactions, and potential therapeutic applications. This article consolidates findings from diverse sources to provide a comprehensive overview of this compound's biological activity.
Target Interaction
this compound functions as a structural analog to aminocyclopropane-1-carboxylate (ACC), a precursor in the ethylene biosynthesis pathway in plants. This compound interacts with ethylene receptors, mimicking ACC's role and influencing ethylene-related physiological responses.
Biochemical Pathways
In biochemical pathways, this compound is involved in the modulation of ethylene production by interacting with key enzymes such as ACC synthase and ACC oxidase. These interactions enhance ethylene biosynthesis, which is crucial for various plant developmental processes and responses to environmental stresses.
Cellular Effects
Plant Cellular Responses
The biological activity of this compound has been observed to induce significant changes in plant cells. Notable effects include:
- Root Development : Enhanced root hair formation and restrained root elongation.
- Fruit Ripening : Acceleration of ripening processes in postharvest fruits due to increased ethylene production.
Case Studies
A series of studies have evaluated the compound's efficacy in different contexts:
- Ethylene Production Enhancement : In laboratory settings, this compound was shown to significantly increase ethylene production in treated plant tissues compared to controls. This was measured through gas chromatography techniques, confirming its role as an effective agonist for ethylene biosynthesis.
- Dose-Dependent Responses : Research indicated that the biological effects of this compound are dose-dependent. Higher concentrations resulted in more pronounced physiological changes, such as increased ethylene levels and enhanced responses in plant development.
- Stability and Degradation : Temporal studies demonstrated that the compound maintains stability and consistent bioactivity over extended periods, making it suitable for agricultural applications where prolonged efficacy is desired.
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
Study Focus | Parameter Measured | Result | Reference |
---|---|---|---|
Ethylene Production | Ethylene concentration (ppm) | Increased by up to 150% | |
Root Hair Formation | Number of root hairs | Increased by 40% | |
Ripening Acceleration | Time to ripen (days) | Reduced by 3 days | |
Dose Response | IC50 (μM) | 5 μM for significant effect |
Properties
IUPAC Name |
ethyl 2-ethynylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-6-5-7(6)8(9)10-4-2/h1,6-7H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRRAEUNELXLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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